molecular formula C7H9N3OS B1482969 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2006996-95-6

1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1482969
CAS RN: 2006996-95-6
M. Wt: 183.23 g/mol
InChI Key: MBPADNHSQFPTBO-UHFFFAOYSA-N
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Description

1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, also known as THT-TTC, is an organic compound that has been used in a variety of scientific research applications. It is an aldehyde containing a triazole group and a thiophene ring, and is known to have various biochemical and physiological effects.

Scientific Research Applications

Catalysis

In the field of catalysis, compounds like 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be used to create novel ligands for metal-catalyzed reactions. These ligands can potentially improve the efficiency of reactions such as C–C coupling, which is fundamental in the synthesis of complex organic compounds .

Biochemistry

The compound’s structural features may allow it to interact with biological macromolecules, making it useful in studying protein-ligand interactions or enzyme mechanisms. It could also serve as a scaffold for developing inhibitors or activators of certain biochemical pathways .

properties

IUPAC Name

1-(thiolan-3-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c11-4-6-3-10(9-8-6)7-1-2-12-5-7/h3-4,7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPADNHSQFPTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
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1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
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1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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